molecular formula C4H10O3 B1277177 (r)-Butane-1,2,4-triol CAS No. 70005-88-8

(r)-Butane-1,2,4-triol

Cat. No.: B1277177
CAS No.: 70005-88-8
M. Wt: 106.12 g/mol
InChI Key: ARXKVVRQIIOZGF-SCSAIBSYSA-N
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Description

®-Butane-1,2,4-triol is an organic compound with the molecular formula C4H10O3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is a triol, which means it contains three hydroxyl (OH) groups. The ®-configuration indicates the specific spatial arrangement of these groups around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-Butane-1,2,4-triol can be synthesized through various methods. One common approach involves the reduction of ®-Butane-1,2,4-trione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, ®-Butane-1,2,4-triol can be produced through catalytic hydrogenation of ®-Butane-1,2,4-trione. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions: ®-Butane-1,2,4-triol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ®-Butane-1,2,4-trione using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be reduced to ®-Butane-1,2-diol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form ®-Butane-1,2,4-trichloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in tetrahydrofuran (THF).

    Substitution: Thionyl chloride (SOCl2) in anhydrous conditions.

Major Products Formed:

    Oxidation: ®-Butane-1,2,4-trione.

    Reduction: ®-Butane-1,2-diol.

    Substitution: ®-Butane-1,2,4-trichloride.

Scientific Research Applications

®-Butane-1,2,4-triol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: ®-Butane-1,2,4-triol is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceuticals.

    Industry: It is employed in the production of polymers and as an intermediate in the manufacture of various chemical products.

Mechanism of Action

The mechanism of action of ®-Butane-1,2,4-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with enzymes and other biomolecules, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    (S)-Butane-1,2,4-triol: The enantiomer of ®-Butane-1,2,4-triol with a different spatial arrangement of hydroxyl groups.

    Butane-1,2,3-triol: A triol with hydroxyl groups at different positions.

    Butane-1,3,4-triol: Another isomer with a distinct arrangement of hydroxyl groups.

Uniqueness: ®-Butane-1,2,4-triol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties compared to its enantiomer and other isomers. This uniqueness makes it valuable in stereospecific synthesis and applications where chirality plays a crucial role.

Properties

IUPAC Name

(2R)-butane-1,2,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O3/c5-2-1-4(7)3-6/h4-7H,1-3H2/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXKVVRQIIOZGF-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CO)[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426378
Record name (r)-butane-1,2,4-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70005-88-8
Record name (2R)-1,2,4-Butanetriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70005-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Butanetriol, (2R)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (r)-butane-1,2,4-triol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-Butane-1,2,4-triol
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Record name 1,2,4-BUTANETRIOL, (2R)-
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Synthesis routes and methods I

Procedure details

Into a 1-liter flask provided with a distilling column, 12 g (0.2 mol) of ethylene glycol, 41 g (0.4 mol) of diethylene glycol, 53 g (0.5 mol) of 1,2,4-butane triol, 450 g (5.0 mol) of dimethyl carbonate and 0.5 g (0.003 mol) of a 28 wt % methanol solution of sodium methoxide were charged, and heated under ordinary pressure at 110 to 150° C. for 8 hours to remove the methanol produced during the reaction from the mixture by evaporation. Thereafter, by elevating the temperature up to 180° C. under reduced pressure, the residual dimethyl carbonate was removed by evaporation.
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Synthesis routes and methods II

Procedure details

A nutrient medium (100 ml, pH 7.2) consisting of polypeptone (1.0%), yeast extract (1.0%) and glycerin (1.0%) were poured into an Erlenmeyer flask (500 ml) with a baffle and the flask was sterilized at 121° C. for 15 minuets. Previously, Pseudomonas sp. DS-K-436-1 were made stationary incubation in the agar medium (pH 7.2) containing polypeptone (1.0%), yeast extract (1.0%) and glycerin (1.0%) at 30° C. for 24 hours to prepare seed strains and a loopful of the strains was seeded to the above medium. The culture medium was cultivated with agitation (125 rpm) at 30° C. for 24 hours. After the cultivation, the culture broth was taken out, the cells were collected by centrifugation and washed three times by phosphate buffer (20 m M, pH 7.2) containing magnesium sulfate (2 mM) to prepare resting cells. The cells were suspended in the phosphate buffer containing 1.0% of calcium carbonate in an Erlenmeyer flask (500 ml) equipped with a baffle. To the suspension was added 1 ml of racemic 4-chloro-1,3-butanediol and the mixture was reacted at 30° C. under stirring. At that time the remaining amount of racemic 4-chloro-1,3-butanediol was measured with gas chromatography (column support: PEG20M, 60-80 mesh) to be 35% in the remaining ratio. After the reaction, the reaction mixture was concentrated to about 1 ml and extracted with ethanol. The extract was dried over magnesium sulfate and the solvent was removed in vacuo to give 368 mg of 4-chloro-1,3-butanediol and 590 mg of 1,2,4-butanetriol. The identification and determination of these compounds was made by subjecting to the above gas chromatography and GC-MS.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.